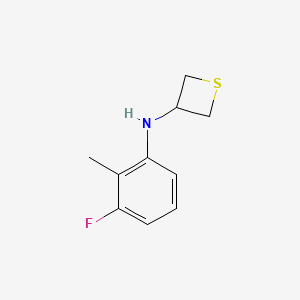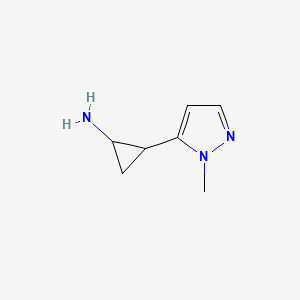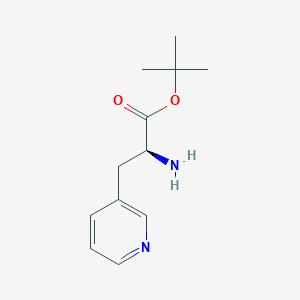
(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate is a chiral compound with a tert-butyl ester group, an amino group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 3-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between tert-butyl acrylate and 3-pyridinecarboxaldehyde under basic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of carboxylic acids.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: This compound lacks the tert-butyl ester group but shares the amino and pyridine functionalities.
(S)-tert-Butyl 2-amino-3-(pyridin-2-yl)propanoate: This compound has a similar structure but with the pyridine ring attached at a different position.
Uniqueness
(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This structural feature can enhance its suitability for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)7-9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3/t10-/m0/s1 |
Clé InChI |
BZPSKCFFFOMGCA-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1=CN=CC=C1)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CN=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



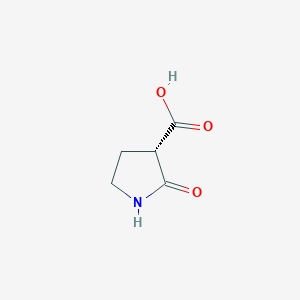
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
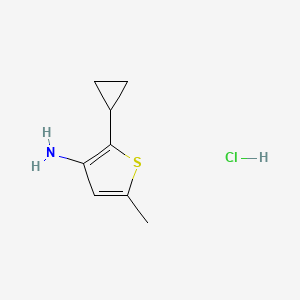
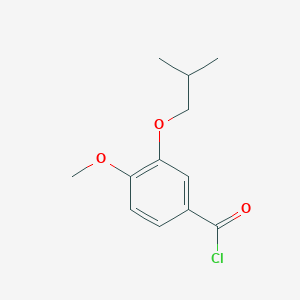
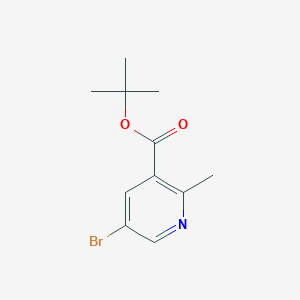
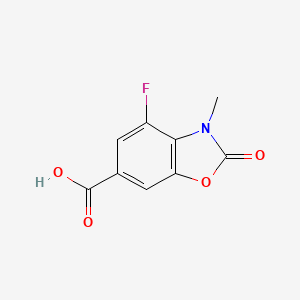
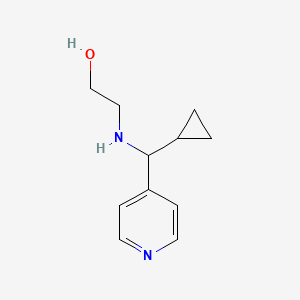
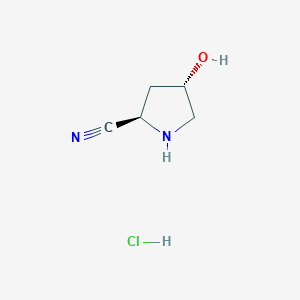
![6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12990930.png)
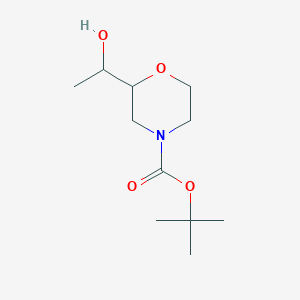
![5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990957.png)
